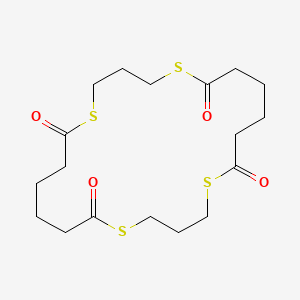
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is a complex organic compound characterized by its unique structure, which includes four sulfur atoms and four ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the cyclic structure. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted sulfur atoms.
Aplicaciones Científicas De Investigación
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone: Similar structure but with oxygen atoms instead of sulfur.
1,5,12,16-Tetraazacyclodocosane-6,11,17,22-tetrone: Contains nitrogen atoms instead of sulfur.
Uniqueness
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
89863-29-6 |
|---|---|
Fórmula molecular |
C18H28O4S4 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
1,5,12,16-tetrathiacyclodocosane-6,11,17,22-tetrone |
InChI |
InChI=1S/C18H28O4S4/c19-15-7-1-2-8-16(20)24-12-6-14-26-18(22)10-4-3-9-17(21)25-13-5-11-23-15/h1-14H2 |
Clave InChI |
MZFXIUTUCWPLLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)SCCCSC(=O)CCCCC(=O)SCCCSC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
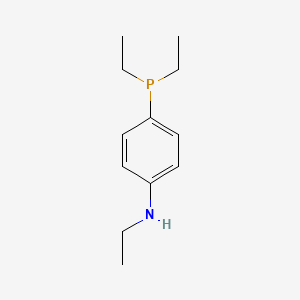
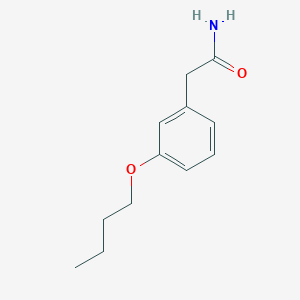
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
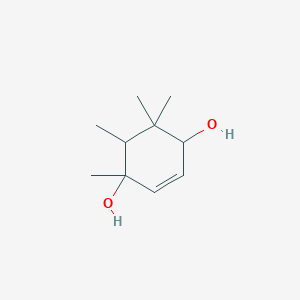
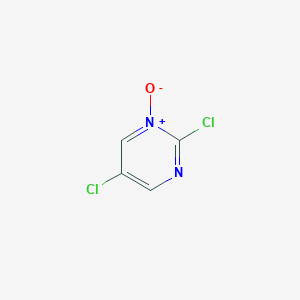
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)

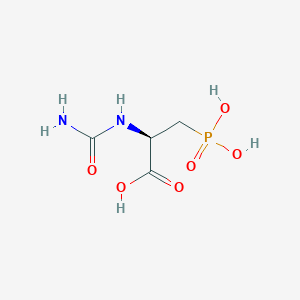
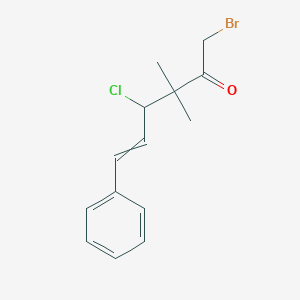
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
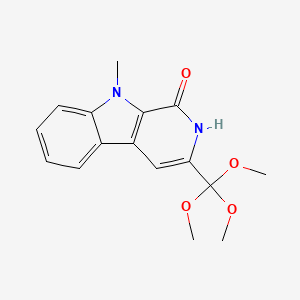
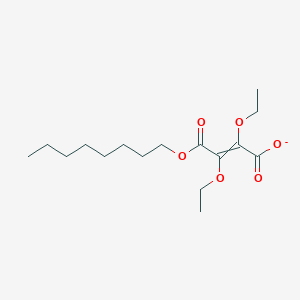
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
